An In-Depth Technical Guide to 4-Bromoisoindoline-1,3-dione
An In-Depth Technical Guide to 4-Bromoisoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 4-Bromoisoindoline-1,3-dione (CAS No. 70478-63-6), a key heterocyclic building block in medicinal chemistry and materials science.
Core Chemical and Physical Properties
4-Bromoisoindoline-1,3-dione, also known as 4-bromophthalimide, is a brominated derivative of phthalimide. Its physicochemical properties are crucial for its application in organic synthesis, influencing reaction conditions, solubility, and purification strategies. The presence of the bromine atom and the imide functional group dictates its reactivity, making it a valuable intermediate.
Quantitative Data Summary
The known physical and computational properties of 4-Bromoisoindoline-1,3-dione are summarized below for easy reference.
| Property | Value | Citation(s) |
| Identifier | ||
| CAS Number | 70478-63-6 | [1][2] |
| Molecular Properties | ||
| Molecular Formula | C₈H₄BrNO₂ | [2] |
| Molecular Weight | 226.03 g/mol | [2] |
| Physical Properties | ||
| Melting Point | 260 °C | [3] |
| Spectroscopic Data | ||
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Specific experimental data not publicly available in the searched literature. Chemical suppliers note that analytical data is available upon request. | [4] |
| Infrared (IR) Spectroscopy | Specific experimental data not publicly available in the searched literature. |
Experimental Protocols
The synthesis of 4-Bromoisoindoline-1,3-dione typically proceeds via the reaction of its corresponding anhydride, 3-Bromophthalic anhydride, with a nitrogen source. The following is a representative protocol based on established methods for phthalimide synthesis.
Synthesis of 4-Bromoisoindoline-1,3-dione from 3-Bromophthalic Anhydride
This protocol describes a common and efficient method for the synthesis of phthalimides by heating the corresponding anhydride with urea.
Materials:
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3-Bromophthalic anhydride
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Urea
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Ethanol (for recrystallization)
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Deionized Water
Equipment:
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Mortar and pestle
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Round-bottom flask (100 mL)
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Heating mantle or oil bath
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Air condenser
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Buchner funnel and vacuum flask
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Filter paper
Procedure:
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Mixing Reagents: In a mortar, thoroughly grind a mixture of 3-Bromophthalic anhydride (1.0 eq) and urea (1.0-1.2 eq).
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Reaction Setup: Transfer the resulting fine powder to a round-bottom flask equipped with an air condenser.
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Heating: Heat the flask using a heating mantle or oil bath. The temperature should be raised gradually to the melting point of the mixture (typically 130-140 °C). The solid mass will melt, and gas evolution (CO₂ and NH₃) may be observed.
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Reaction Completion: Continue heating until the molten mixture solidifies and gas evolution ceases. This indicates the formation of the imide.
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Cooling and Work-up: Allow the reaction flask to cool to room temperature. Add cold water to the flask to break up the solid mass and dissolve any unreacted urea or water-soluble byproducts.
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Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold water.
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Purification: For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to form crystals, and then collect the purified product by vacuum filtration.
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Drying: Dry the purified 4-Bromoisoindoline-1,3-dione in a vacuum oven to remove residual solvent.
Reactivity and Applications
4-Bromoisoindoline-1,3-dione is a versatile intermediate in organic synthesis. The imide proton is weakly acidic and can be deprotonated to form a nucleophile, which is central to its use in the Gabriel synthesis for preparing primary amines. The aromatic bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.
Role as a Protein Degrader Building Block
In modern drug discovery, 4-Bromoisoindoline-1,3-dione and its derivatives are recognized as crucial "Protein Degrader Building Blocks".[2] The phthalimide moiety is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase . This property is exploited in the design of Proteolysis-Targeting Chimeras (PROTACs) .
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of three components: a ligand for a target protein (a "warhead"), a ligand for an E3 ligase, and a chemical linker. By binding simultaneously to the target protein and an E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The logical workflow for the mechanism of action of a PROTAC utilizing a phthalimide-based ligand is visualized below.
Caption: Workflow of PROTAC-mediated protein degradation.
In this workflow, the 4-Bromoisoindoline-1,3-dione core (as part of the PROTAC) serves as the handle that engages the E3 ligase, initiating the entire degradation cascade. The bromine atom provides a convenient attachment point for synthesizing the linker component of the PROTAC molecule.
Conclusion
4-Bromoisoindoline-1,3-dione is a valuable chemical entity with well-defined physical properties and established synthetic routes. Its primary significance for researchers in drug development lies in its role as a foundational building block for constructing PROTACs, a revolutionary therapeutic modality. The reactivity of both the imide and the aryl bromide functionalities ensures its utility in creating a diverse range of complex molecules for targeting disease-causing proteins.
